2-(Ethylsulfanyl)ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-(Ethylsulfanyl)ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C18H23ClN2O5S This compound features a unique combination of functional groups, including an ethylsulfanyl group, a chloro-hydroxy-methoxyphenyl group, and a tetrahydropyrimidinecarboxylate group
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the reaction of bromine with 4-ethyl-2-hydroxy-5-methoxyacetophenone in acetic acid at room temperature . This reaction yields an intermediate product, which is then further reacted with other reagents to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-(Ethylsulfanyl)ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and formulation.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group may interact with thiol-containing enzymes or proteins, while the chloro-hydroxy-methoxyphenyl group may bind to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-(Ethylsulfanyl)ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
- 2-Chloro-1-(3-chloro-4-hydroxy-5-methoxyphenyl)ethanone
- 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
These compounds share similar structural features, such as the chloro-hydroxy-methoxyphenyl group, but differ in other functional groups
Properties
Molecular Formula |
C17H21ClN2O5S |
---|---|
Molecular Weight |
400.9g/mol |
IUPAC Name |
2-ethylsulfanylethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21ClN2O5S/c1-4-26-6-5-25-16(22)13-9(2)19-17(23)20-14(13)10-7-11(18)15(21)12(8-10)24-3/h7-8,14,21H,4-6H2,1-3H3,(H2,19,20,23) |
InChI Key |
QJUVTDYOTKIKDA-UHFFFAOYSA-N |
SMILES |
CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)Cl)O)OC)C |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)Cl)O)OC)C |
Origin of Product |
United States |
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